Iopamidol

Description

This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)

A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.

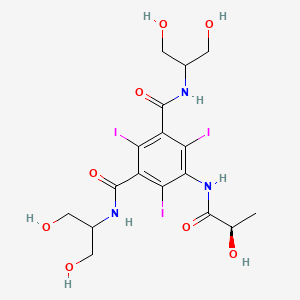

Structure

3D Structure

Propriétés

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZXYNRDCRIARQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023158 | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

60166-93-0, 66108-95-0 | |

| Record name | Iopamidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopamidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iohexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at about 300 °C without melting | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Iopamidol mechanism of action for in vivo imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082) is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a cornerstone of modern diagnostic imaging, enhancing the visibility of vascular structures and soft tissues in X-ray-based modalities, particularly computed tomography (CT). This technical guide provides an in-depth overview of the mechanism of action, physicochemical properties, pharmacokinetics, and experimental protocols for the application of this compound in in vivo imaging.

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for this compound in vivo is the physical process of X-ray attenuation.[1][2] this compound's efficacy as a contrast agent is derived from the three iodine atoms covalently bound to its benzene (B151609) ring core.[1] Iodine, with its high atomic number and electron density, is significantly more effective at absorbing X-rays than the soft tissues of the body.[2][3]

When this compound is introduced into the body, it travels through the vascular system and distributes into the extracellular fluid.[2][3] As X-rays from a CT scanner pass through the body, the iodine atoms in the this compound-rich areas absorb a greater proportion of the X-ray photons compared to the surrounding tissues. This differential absorption creates a higher contrast in the resulting image, allowing for clear delineation of blood vessels, organs, and other non-bony structures.[2][3]

The non-ionic nature of this compound contributes to its lower osmolality compared to older ionic contrast agents, which reduces the incidence of adverse effects and improves patient tolerance.[2][3]

Physicochemical and Pharmacokinetic Properties

The performance and safety profile of this compound are dictated by its chemical and physical properties, as well as its behavior within the body.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ |

| Molecular Weight | 777.1 g/mol [4] |

| Iodine Content | Varies by formulation (e.g., 200, 250, 300, 370 mg/mL) |

| Osmolality at 37°C | Formulation dependent (e.g., 616 mOsm/kg water for 300 mgI/mL)[3] |

| Viscosity at 37°C | Formulation dependent (e.g., 4.7 cP for 300 mgI/mL)[3] |

| pKa | 10.70 (25 °C)[3] |

| Octanol-Water Partition Coefficient (LogP) | -2.4[4] |

Pharmacokinetic Data

This compound's pharmacokinetics are characterized by a two-compartment open model. Following intravascular administration, it undergoes a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[5] It is primarily excreted unchanged by the kidneys.[5]

| Parameter | Healthy Adults | Patients with Severe Renal Failure | Infants and Children |

| Elimination Half-Life (t½β) | ~2 hours[5] | 10.03 hours[6] | 1.92 hours[7] |

| Plasma Clearance | 0.11 L/h·kg[6] | 0.02 L/h·kg[6] | 0.16 L/kg[7] |

| Volume of Distribution (Vc) | - | - | 0.40 L/kg[7] |

| Protein Binding | Not significant[2] | Not significant | Not significant |

| Metabolism | No significant metabolism or deiodination[5] | No significant metabolism | No significant metabolism |

| Primary Route of Excretion | Renal[2][5] | Renal (prolonged)[6] | Renal |

Experimental Protocols for In Vivo Imaging

The following sections detail generalized protocols for in vivo imaging with this compound in a preclinical setting, specifically focusing on contrast-enhanced micro-CT in a mouse tumor model.

Animal Model and Preparation

-

Animal Model: Athymic nude mice are commonly used for tumor xenograft studies.[7][8]

-

Tumor Induction: Tumor cells (e.g., breast cancer cell lines AU565 or MDA-MB-231) are injected subcutaneously into the mammary fat pad.[7][8] Tumors are allowed to grow to a palpable size over several weeks.

-

Animal Preparation: Prior to imaging, mice are anesthetized, typically with isoflurane. Body temperature is maintained using a heating pad.

Contrast Agent Administration

-

Formulation: A commercially available sterile solution of this compound, such as Isovue-370 (370 mgI/mL), is typically used.[8]

-

Dosage: The dosage can vary, but a common dose for mice is a bolus injection of 100-200 µL.[8]

-

Route of Administration: For systemic vascular imaging, intravenous (IV) injection via the tail vein or retro-orbital sinus is standard.[7][8] Intraperitoneal (IP) injections can also be used for specific applications, such as assessing tumor pH with CEST-MRI, where peak tumor uptake may be delayed (e.g., 40 minutes post-injection).

Micro-CT Imaging Protocol

-

Imaging System: A high-resolution in vivo micro-CT scanner is used.

-

Pre-Contrast Scan: A baseline scan is acquired before the administration of this compound.

-

Contrast-Enhanced Scans: Dynamic or static scans are acquired immediately following and/or at various time points after contrast injection.

-

Typical Scan Parameters:

-

Gating: Respiratory gating is often employed to minimize motion artifacts, especially for thoracic imaging.[3]

Data Analysis

-

Image Reconstruction: The acquired projection data is reconstructed into a 3D volume using the manufacturer's software.[3]

-

Image Analysis: Regions of interest (ROIs) are drawn around the structures of interest (e.g., tumor, blood vessels, organs) on the pre- and post-contrast images.

-

Quantification: The change in X-ray attenuation, measured in Hounsfield Units (HU), between the pre- and post-contrast scans is quantified to assess vascularity, perfusion, and contrast agent uptake.

Visualizations

Physical Principle of this compound-Based Contrast Enhancement

Caption: Principle of X-ray contrast with this compound.

Pharmacokinetic Model of this compound

Caption: Two-compartment pharmacokinetic model of this compound.

Experimental Workflow for In Vivo Micro-CT Imaging

Caption: Workflow for contrast-enhanced micro-CT.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Micro computed tomography for vascular exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Contrast-enhanced photon-counting micro-CT of tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Iopamidol: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1][2] Its chemical structure, a tri-iodinated benzene (B151609) derivative, is central to its radiopacity, as the iodine atoms effectively absorb X-rays, thereby enhancing the visibility of internal structures.[2][3] A comprehensive understanding of its physicochemical properties is paramount for its application in research and development, ensuring optimal formulation, stability, and experimental outcomes. This guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and a visualization of its chemical structure and a representative experimental workflow.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, offering a consolidated resource for researchers.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [4] |

| Molecular Weight | 777.1 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Very soluble in water, very slightly soluble in methanol, practically insoluble in ethanol (B145695) and methylene (B1212753) chloride. | [5][7] |

| Water Solubility | 473.7 g/L at 25 °C | [5] |

| Partition Coefficient (XLogP3) | -2.4 | [4] |

| pKa | 10.70 (at 25 °C) | [5] |

| Protein Binding | Little to no significant binding to serum or plasma proteins. | [3][8] |

| Osmolality (at 37 °C) | 413 mOsm/kg water (41% solution), 616 mOsm/kg water (61% solution), 796 mOsm/kg water (76% solution) | [9] |

| Viscosity (at 37 °C) | 2.0 cP (41% solution), 4.7 cP (61% solution), 9.4 cP (76% solution) | [8] |

| Specific Gravity (at 37 °C) | 1.227 (41% solution), 1.339 (61% solution), 1.405 (76% solution) | [8] |

| Stability | Stable in aqueous solutions; should be protected from light.[10] Studies have shown stability under X-ray exposure up to 100 mGy.[11] | [10][11] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of established analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][5]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed, temperature-controlled container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached.[3] This can be determined by taking samples at different time points until the concentration of the dissolved this compound remains constant.[3]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[12]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[6][13]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[6]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached.

-

Phase Separation: The n-octanol and aqueous phases are separated by centrifugation.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical technique like HPLC.[6]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

pKa Determination (UV-Visible Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a pH-dependent light absorption spectrum using UV-Visible spectrophotometry.[15][16]

Methodology:

-

Solution Preparation: A series of solutions of this compound are prepared at a constant concentration in a range of buffers with different, precisely known pH values.[16]

-

Spectral Measurement: The UV-Visible absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorptivities is plotted against the pH of the solutions.

-

pKa Calculation: The resulting data typically forms a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[16]

Viscosity Measurement (Capillary Viscometer)

The viscosity of this compound solutions is a critical parameter, especially for injectable formulations. It can be measured using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[17][18]

Methodology:

-

Instrument Calibration: The viscometer is calibrated using a standard liquid of known viscosity to determine the viscometer constant.[17]

-

Sample Preparation: The this compound solution of the desired concentration is prepared and brought to a constant, specified temperature (e.g., 20 °C or 37 °C) in a water bath.[17]

-

Measurement: A precise volume of the this compound solution is introduced into the viscometer. The time taken for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in centipoise, cP) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[17]

Osmolality Measurement (Freezing Point Depression)

Osmolality is a measure of the solute concentration and is a critical factor for the physiological compatibility of injectable solutions. It is commonly determined by measuring the freezing point depression of the solution.[19][20]

Methodology:

-

Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.[9][19]

-

Sample Preparation: The this compound solution is prepared at the desired concentration.

-

Measurement: A small, precise volume of the sample is placed in the osmometer's measurement chamber. The instrument supercools the sample and then induces crystallization. The freezing point of the sample is precisely measured.

-

Calculation: The osmolality of the solution is directly proportional to the freezing point depression and is typically displayed by the instrument in mOsm/kg.[19]

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound (C₁₇H₂₂I₃N₃O₈).

Experimental Workflow: In Vitro Cell Viability Assay

This diagram illustrates a typical workflow for assessing the cytotoxicity of this compound on a cell line in a research setting.

Caption: Workflow for an in vitro cell viability assessment of this compound.

Mechanism of Action for Research Applications

In research, this compound's primary mechanism of action is as a contrast agent for X-ray-based imaging. Its three iodine atoms per molecule provide a high degree of X-ray attenuation.[2][3] When introduced into a biological system, either in vitro or in vivo, it increases the radiodensity of the areas where it distributes. This allows for the visualization and analysis of anatomical structures, fluid dynamics, and physiological processes that would otherwise be indistinguishable from surrounding tissues in a standard X-ray image.[21][22]

The non-ionic nature of this compound contributes to its lower osmolality compared to ionic contrast agents, which generally results in better tolerability in in vivo studies.[1][23] Its high water solubility and low protein binding ensure rapid distribution in the extracellular fluid and subsequent elimination, primarily through renal excretion in in vivo models.[3][8] These properties make it a valuable tool for a variety of research applications, including:

-

Preclinical Imaging: Assessing tumor vascularity, blood-brain barrier integrity, and organ perfusion in animal models of disease.

-

Cellular and Tissue Imaging: Visualizing the distribution of fluids in ex vivo tissue samples.

-

Medical Device Development: Evaluating the performance and placement of implantable devices.

Conclusion

The physicochemical properties of this compound are integral to its function and application as a research tool. Its high water solubility, low osmolality, and excellent stability make it a reliable and versatile contrast agent. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound and similar compounds in a research setting. A thorough understanding of these properties and methodologies is essential for scientists and developers to effectively utilize this compound in their research endeavors, leading to more robust and reproducible experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. X-Ray and CT contrast agents | PPTX [slideshare.net]

- 3. who.int [who.int]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. SOP for Osmolality Testing – SOP Guide for Pharma [pharmasop.in]

- 10. Advances in functional X-ray imaging techniques and contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. ijirss.com [ijirss.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. drugfuture.com [drugfuture.com]

- 19. pharmacopeia.cn [pharmacopeia.cn]

- 20. measurlabs.com [measurlabs.com]

- 21. solubility experimental methods.pptx [slideshare.net]

- 22. How Can Different Types of Contrast Agents Impact X-Ray Diagnostic Accuracy? [foxvalleyimaging.com]

- 23. docs.chemaxon.com [docs.chemaxon.com]

Synthesis and Purification of Iopamidol for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Iopamidol (B1672082), a non-ionic, water-soluble X-ray contrast agent. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and purification workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxypropanoyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a widely used contrast medium in medical imaging.[1][2] Its low osmolality and high water solubility contribute to a better safety profile compared to ionic contrast agents.[3][4] The synthesis and purification of high-purity this compound are critical for its safe and effective clinical application. This guide details common laboratory-scale methods for its preparation.

This compound Synthesis

The synthesis of this compound typically starts from 5-nitroisophthalic acid, which undergoes a series of transformations including reduction, iodination, amidation, and acylation. An alternative starting point is 5-amino-2,4,6-triiodoisophthalic acid.[1][5][6]

Synthesis Pathway

A common synthetic route is illustrated in the diagram below. This pathway involves the conversion of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) to an intermediate diamide, followed by acylation and deprotection steps.[3]

Experimental Protocol: Synthesis from ATIPA-Cl

This protocol is a representative example of this compound synthesis.[3][4]

Step 1: Amidation

-

Charge a reaction vessel with 50 kg of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) and 75 kg of dimethylacetamide (DMA).

-

Separately, prepare a solution of 18.5 kg of 2-amino-1,3-propanediol (B45262) (serinol) and 30 kg of triethylamine (B128534) in 45 kg of DMA.

-

Add the serinol solution to the ATIPA-Cl suspension while maintaining the temperature at approximately 30°C for 1.5 hours.[7]

Step 2: Acetylation

-

Cool the reaction mixture and add 0.5 kg of 4-dimethylaminopyridine.

-

Slowly add 52 kg of acetic anhydride to the vessel and stir for about 2 hours.

-

Quench the reaction by slowly adding the mixture to water.

-

Isolate the solid tetraacetyl-diamide intermediate by filtration, wash with water, and dry. A yield of approximately 90% can be expected.[3]

Step 3: Acylation

-

Dissolve the dried tetraacetyl-diamide intermediate in DMA.

-

Add (S)-2-acetoxypropionyl chloride and stir the reaction.

Step 4: Deprotection (Transesterification)

-

After the acylation is complete, add methanol and a catalytic amount of hydrochloric acid.

-

Heat the solution at reflux for about 30 hours to remove the acetate (B1210297) groups.[3]

-

Remove the methanol by distillation.

-

Dissolve the residue in water.

This compound Purification

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents.[3][8] Common impurities include various process-related substances and degradation products.[9] A multi-step purification process involving resin treatment and crystallization is typically employed.

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Experimental Protocols: Purification

Protocol 1: Resin Purification [3][10]

-

Neutralize the acidic aqueous solution of crude this compound by stirring with an acid-scavenging resin (e.g., IRA-68).[3]

-

Filter to remove the resin.

-

Pass the resulting solution through a column of polymer absorption resin (e.g., Amberlite XAD-16) to remove other impurities.[3]

-

For further deionization, the elute can be passed through a system of cationic and anionic ion-exchange resin columns.[3][11]

Protocol 2: Crystallization

-

From Ethanol: Concentrate the purified this compound solution and crystallize the residue from ethanol.[3]

-

From Water/Alcohol Mixture: [12]

-

Dissolve crude this compound in deionized water (e.g., 1:1 w/v ratio).

-

Distill off a portion of the water under vacuum.

-

Add an alcohol such as propanol (B110389) (e.g., 2:1 v/w ratio of alcohol to this compound).

-

Reflux the suspension for 3-4 hours to induce precipitation of white crystals.

-

Filter the precipitates and dry them under vacuum at 60°C. Yields of over 90% can be achieved.[12]

-

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [13][14] For achieving very high purity, preparative HPLC can be employed.

-

Column Temperature: Maintained between 20-30°C to ensure good resolution.[13][14]

-

Detection: UV at an appropriate wavelength.

-

Collect the fractions containing pure this compound.

Data Presentation

Synthesis and Purification Yields

| Step/Method | Reported Yield | Reference |

| Synthesis | ||

| Tetraacetyl-diamide formation | 90% | [3] |

| Final this compound (overall) | 74% | [3] |

| Purification | ||

| Crystallization (Water/Propanol) | 93-94.1% | [12] |

| Crystallization (Water/Isobutanol) | 98.5% | [15] |

| Crystallization (Water/sec-Butanol) | 96% | [16] |

| Preparative HPLC (Recovery) | 93.44% | [13][14] |

Purity and Analytical Data

| Analytical Method | Parameter | Value | Reference |

| Preparative HPLC | Chromatographic Purity | 98.97% | [13][14] |

| Crystallization | Residual Solvent (sec-butanol) | < 200 ppm | [15][16] |

| Analytical HPLC | |||

| Column | C18, 5 µm, 4.6 mm x 250 mm | [9] | |

| Mobile Phase | Gradient of aqueous phase and organic modifier | [9] | |

| Detection | UV at 240 nm | [9] | |

| Column Temperature | 30 °C | [9] | |

| UPLC | |||

| Column | Sub-2 µm reversed-phase (e.g., C18) | [9] | |

| Mobile Phase | Gradient of aqueous phase (e.g., 0.1% formic acid) and organic modifier (e.g., acetonitrile) | [9] | |

| Column Temperature | 40 - 50 °C | [9] |

Conclusion

The synthesis and purification of this compound for laboratory use can be achieved through well-established chemical pathways and purification techniques. The choice of method will depend on the desired scale, purity requirements, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important contrast agent. Adherence to detailed experimental procedures and rigorous analytical characterization are paramount to obtaining high-purity this compound suitable for research and development purposes.

References

- 1. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison [beilupharma.com]

- 3. WO2000050385A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. EP1154986B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN115010617A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103382160A - Synthesis of this compound and preparation of this compound synthesis intermediate - Google Patents [patents.google.com]

- 11. allindianpatents.com [allindianpatents.com]

- 12. EP1129069B1 - Method for the crystallization of this compound - Google Patents [patents.google.com]

- 13. [Separation and purification of this compound using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US6506938B1 - Process for the purifying of this compound - Google Patents [patents.google.com]

- 16. USRE36433E - Process for the purifying of this compound - Google Patents [patents.google.com]

The Unseen Dance: An In-depth Technical Guide to the Chemical Structure and Stability of Iopamidol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Iopamidol (B1672082) and its stability profile in aqueous solutions. This compound, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Understanding its behavior in aqueous environments is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle, from formulation development to clinical administration. This document delves into the molecular architecture of this compound, explores its degradation pathways under various stress conditions, and outlines detailed experimental protocols for its stability assessment.

The Chemical Architecture of this compound

This compound, with the chemical formula C₁₇H₂₂I₃N₃O₈ and a molecular weight of 777.1 g/mol , is a complex organic molecule built upon a tri-iodinated benzene (B151609) ring.[1][2] This core structure is responsible for its radiopaque properties. The key to its high water solubility and low osmolality lies in its non-ionic nature and the presence of hydrophilic side chains.[3] Specifically, the molecule features N,N'-bis(1,3-dihydroxypropan-2-yl) substituents and a (2S)-2-hydroxypropanamido group attached to the benzene ring.[2] These hydroxyl-rich side chains readily form hydrogen bonds with water molecules, rendering the entire compound highly soluble.[4] Unlike ionic contrast agents, this compound does not dissociate in solution, which contributes to its lower osmolality and reduced physiological side effects.[4]

Figure 1: A simplified diagram illustrating the key functional groups of the this compound molecule.

Stability of this compound in Aqueous Solutions

The inherent chemical stability of this compound is a critical attribute for a pharmaceutical product.[3] However, like all complex organic molecules, it is susceptible to degradation under certain environmental conditions. Understanding these degradation pathways is crucial for defining appropriate storage conditions, shelf-life, and compatible excipients. The primary degradation mechanisms for this compound in aqueous solutions are hydrolysis, photolysis, and oxidation.

Degradation Pathways

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and elucidate the degradation pathways.[5] These studies involve exposing this compound to harsh conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

The main degradation pathways identified for this compound include:

-

Hydrolysis: The amide linkages in the side chains are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of these side chains.[6]

-

Deiodination: The carbon-iodine bond can be cleaved, particularly under photolytic conditions, resulting in the release of free iodide and the formation of de-iodinated impurities.[7][8]

-

Hydroxylation: The introduction of hydroxyl groups onto the molecule can occur, especially during photolysis and advanced oxidation processes.[7][8]

-

Oxidation: The amino groups can be oxidized to nitro groups by strong oxidizing agents.[9]

The formation of iodinated disinfection by-products (I-DBPs) is a significant concern, particularly when this compound is present in water sources that undergo disinfection with chlorine or other oxidants.[7][8][10]

Figure 2: A logical diagram showing the main stressors leading to the degradation of this compound.

Quantitative Stability Data

Quantifying the rate and extent of degradation under various conditions is critical for establishing the stability profile of this compound. The following tables summarize key quantitative data gathered from various studies. It is important to note that experimental conditions can vary significantly between studies, affecting the absolute values.

Table 1: Summary of this compound Degradation under Forced Conditions

| Stress Condition | Reagents and Conditions | Observed Degradation/Products | Reference |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 2 hours | Formation of hydrolysis products | [11] |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | Formation of hydrolysis products | [11] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of oxidized impurities | [11] |

| Photolysis (UV) | UV irradiation (254 nm) | Deiodination and hydroxylation. Quantum yield of 0.03318 mol einstein⁻¹. | [7][8] |

| Chlorination | Sodium hypochlorite (B82951) (pH 6.5-8.5) | Second-order reaction with a rate constant up to 0.87 M⁻¹s⁻¹ at pH 8.5. Formation of I-DBPs. | [10] |

| UV/Chlorine | UV-LED and chlorine | Peak degradation rate at pH 7.0. | [12] |

Table 2: Kinetic Data for this compound Degradation

| Degradation Process | Kinetic Model | Rate Constant (k) | Influencing Factors | Reference |

| UV Photolysis | Pseudo-first order | Increases with higher UV intensity and lower initial concentration. | UV intensity, initial concentration | [7][8] |

| Chlorination | Second order | Up to 0.87 M⁻¹s⁻¹ (at pH 8.5) | pH (hypochlorite anion is the reactive species) | [10] |

| UV/H₂O₂ | Pseudo-first order | Inhibited by chloride ions, carbonate, and natural organic matter (NOM). | Water matrix components | [9] |

| UV/Persulfate | Pseudo-first order | Inhibited by chloride ions, carbonate, and NOM. | Water matrix components | [9] |

| UV/Chlorine (NaClO) | Pseudo-first order | Inhibited by NOM. | Water matrix components | [9] |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[11][13]

Forced Degradation (Stress Testing) Protocol

The following protocol outlines a typical forced degradation study for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent drug.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a suitable concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.

-

Dilute to a final concentration with the mobile phase.[11]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Heat the solution at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.

-

Dilute to a final concentration with the mobile phase.[11]

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration with the mobile phase.[11]

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat at a specified temperature (e.g., 70°C) for a defined period.

-

Dissolve the stressed sample in the mobile phase to the target concentration.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (and a solid sample) to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).

-

Analyze the stressed samples.[11]

-

Stability-Indicating HPLC Method

The following provides a general framework for an HPLC method suitable for analyzing this compound and its degradation products. Method optimization and validation are critical for ensuring reliable results.

Table 3: Typical HPLC Parameters for this compound Stability Testing

| Parameter | Value | Reference |

| Column | C18, 5 µm, 4.6 mm x 250 mm | [11] |

| Mobile Phase A | Water | [11] |

| Mobile Phase B | Water and Methanol (3:1) or Water and Acetonitrile (1:1) | [11] |

| Gradient Program | A gradient program should be optimized for separation. | [11] |

| Flow Rate | Approximately 1.5 mL/min | [11] |

| Column Temperature | 35 °C | [11] |

| Detection | UV at 240 nm | [11] |

| Injection Volume | 20 µL | [11] |

System Suitability: Before sample analysis, the performance of the HPLC system should be verified. This includes assessing parameters such as resolution between this compound and its adjacent impurities (should be >1.5), tailing factor, and the repeatability of injections (RSD < 2.0%).[11]

Figure 3: A flowchart outlining the key steps in a typical stability study of this compound.

Conclusion

The chemical structure of this compound, characterized by a tri-iodinated benzene ring and hydrophilic, non-ionic side chains, is central to its function as a safe and effective contrast agent. While stable under normal storage conditions, this compound can degrade through hydrolysis, photolysis, and oxidation when subjected to environmental stresses. A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are indispensable for the development, manufacturing, and quality control of this compound formulations. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this vital diagnostic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of this compound and iohexol and their correlation with iodinated disinfection by-product yields - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Degradation of this compound by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodegradation kinetics of this compound by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Degradation of this compound by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transformation of this compound during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Iopamidol's Dance with Biological Macromolecules: An In-Depth Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide delves into the nuanced interactions between the non-ionic, low-osmolar contrast agent iopamidol (B1672082) and key biological macromolecules. While direct, high-affinity binding is not a characteristic feature of this compound, its presence in biological systems elicits subtle yet significant effects on proteins and nucleic acids, primarily through indirect mechanisms such as the modulation of macromolecular solvation.

This document provides a comprehensive overview of the current understanding of these interactions, supported by available quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying processes to facilitate further research in this area.

Interaction with Proteins: A Tale of Weak and Indirect Effects

Contrary to the strong, specific binding observed with many small molecule drugs, this compound's interaction with proteins is generally characterized as weak and non-specific. The primary mechanism of interaction appears to be the perturbation of the protein's solvation shell rather than the formation of a stable this compound-protein complex.

Human Serum Albumin (HSA)

Human Serum Albumin is the most abundant protein in blood plasma and is a known carrier for numerous endogenous and exogenous compounds. The binding of this compound to HSA is low. A comparative study of several non-ionic contrast agents indicated minimal binding to HSA. While specific quantitative data for this compound remains elusive in readily available literature, data for the analogous non-ionic contrast agent iohexol (B1672079) shows a very low level of protein binding, estimated at approximately 1.5%. This low affinity is a hallmark of modern non-ionic contrast agents, contributing to their favorable pharmacokinetic profile and rapid renal excretion.

Fibrinogen and Lysozyme (B549824)

Studies utilizing isothermal calorimetry have investigated the interaction of this compound with fibrinogen and lysozyme. These experiments revealed a weak endothermic interaction at high this compound concentrations (in the clinical blood concentration range of 26-485 mM) for both proteins.[1] This observation suggests that the interaction is not a classic lock-and-key binding event but rather a process dominated by changes in the solvation environment of the protein.

Differential scanning calorimetry further supports this by showing a change in the protein unfolding process in the presence of this compound, indicating an alteration in protein stability likely mediated by changes in protein solvation.[1]

Table 1: Summary of this compound's Interaction with Proteins

| Macromolecule | Interaction Type | Method | Key Findings | Quantitative Data |

| Human Serum Albumin | Weak Binding | (Comparative Studies) | Low affinity for serum proteins. | Specific Kd for this compound is not readily available. Iohexol (analogue) has ~1.5% protein binding. |

| Fibrinogen | Indirect (Solvation Effect) | Isothermal Calorimetry, Differential Scanning Calorimetry | Weak endothermic interaction at high concentrations; alters protein unfolding.[1] | Not a direct binding event; no Kd reported. |

| Lysozyme | Indirect (Solvation Effect) | Isothermal Calorimetry, Differential Scanning Calorimetry | Weak endothermic interaction at high concentrations; alters protein unfolding.[1] | Not a direct binding event; no Kd reported. |

Interaction with Enzymes: A Case Study of Acetylcholinesterase

The potential for iodinated contrast media to interact with enzymes has been explored, with a particular focus on acetylcholinesterase (AChE), a critical enzyme in the nervous system. While direct inhibitory studies on this compound are scarce, research on other contrast agents provides some insight. One in vitro study identified the non-ionic contrast agent iohexol as a potent inhibitor of cholinesterase. However, another study examining several tri-iodinated contrast media suggested that the in vitro inhibition of acetylcholinesterase is unlikely to be clinically significant due to the transient nature of the inhibition and the rapid clearance of the contrast agents in vivo. At present, there is no specific inhibitor constant (Ki) reported for this compound's interaction with acetylcholinesterase.

Interaction with Nucleic Acids: DNA Damage in the Presence of Radiation

A significant interaction has been observed between this compound and DNA, albeit an indirect one mediated by X-ray irradiation. In vitro studies have demonstrated that the presence of iodinated contrast agents, including this compound, leads to a statistically significant increase in DNA double-strand breaks in peripheral blood lymphocytes upon exposure to X-rays. This effect is dose-dependent with respect to the radiation and appears to be a class effect of iodinated compounds, with the extent of damage correlating with the local iodine concentration. This phenomenon is attributed to the photoelectric effect, where the high atomic number of iodine increases the absorption of X-rays, leading to an enhanced local release of energy and the generation of damaging reactive species.

Table 2: Summary of this compound's Interaction with Nucleic Acids

| Macromolecule | Interaction Type | Condition | Key Findings |

| DNA | Indirect (Damage Enhancement) | In the presence of X-ray irradiation | Increases the incidence of DNA double-strand breaks. |

Experimental Protocols

Due to the weak and indirect nature of this compound's interactions with macromolecules, specialized biophysical techniques are required for their characterization. The following sections provide detailed, representative protocols for investigating these interactions.

Isothermal Titration Calorimetry (ITC) for Weak Interactions

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. For weak interactions, such as those of this compound, the experimental setup needs to be carefully optimized.

Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

-

Sample Preparation:

-

Prepare a solution of the target macromolecule (e.g., 20-50 µM Human Serum Albumin) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Prepare a concentrated solution of this compound (e.g., 1-5 mM) in the exact same buffer used for the macromolecule. Buffer mismatch is a critical source of error in ITC.

-

Perform extensive dialysis of the macromolecule solution against the buffer to ensure perfect matching.

-

Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

The reference cell is typically filled with deionized water or the dialysis buffer.

-

Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution, which must be subtracted from the experimental data.

-

-

Titration:

-

Load the macromolecule solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Set the injection parameters: typically a series of 20-30 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

-

Plot the heat change per mole of this compound injected against the molar ratio of this compound to the macromolecule.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is particularly useful for determining the kinetics of an interaction (kon and koff).

Experimental Workflow for SPR

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

-

Sensor Chip Preparation:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Immobilize the macromolecule (ligand) onto the surface. The concentration of the macromolecule and the contact time will need to be optimized to achieve the desired immobilization level.

-

Deactivate the remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Monitor the association phase as this compound binds to the immobilized macromolecule.

-

Switch back to the running buffer to monitor the dissociation phase.

-

If the interaction is strong enough to prevent complete dissociation, a regeneration solution may be needed to remove the bound this compound before the next injection. For weak interactions, this is often not necessary.

-

-

Data Analysis:

-

The instrument software will generate sensorgrams (response units vs. time) for each this compound concentration.

-

Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Raman Spectroscopy for Solvation Studies

Raman spectroscopy is a vibrational spectroscopy technique that can provide information about the chemical environment of molecules. It is particularly useful for studying the effect of solutes like this compound on the structure of water in the solvation shell of a protein.

Experimental Workflow for Raman Spectroscopy

Caption: Workflow for Raman Spectroscopy experiment for solvation studies.

Detailed Raman Spectroscopy Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of the macromolecule in a simple buffer with low Raman background.

-

Prepare a series of samples containing the macromolecule at a constant concentration and varying concentrations of this compound.

-

Prepare corresponding blank samples containing only the buffer and the same concentrations of this compound for background subtraction.

-

-

Data Acquisition:

-

Place the sample in a suitable container (e.g., a quartz cuvette).

-

Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Collect the Raman scattered light using a spectrometer.

-

Acquire spectra over a range of Raman shifts that includes the characteristic bands of the protein and water.

-

-

Data Analysis:

-

Subtract the spectrum of the corresponding blank from each sample spectrum to remove the contribution of the buffer and this compound itself.

-

Analyze the difference spectra to identify changes in the protein's vibrational modes. Pay particular attention to the amide I band (related to secondary structure), aromatic amino acid side-chain bands, and the broad OH stretching band of water (which provides information about the hydrogen-bonding network).

-

A shift in the spectrum lines of specific amino acid residues, such as the thiol group of cysteine, can indicate altered solvation.[1]

-

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound's interactions with macromolecules directly and specifically modulate intracellular signaling pathways in the way a targeted drug would. The observed biological effects of this compound are largely attributed to its physicochemical properties (osmolality, viscosity) at a systemic level and its role in radiation-induced DNA damage at the cellular level.

The logical relationship for the DNA damage mechanism can be visualized as a sequential process:

Caption: Logical pathway of this compound-mediated enhancement of DNA damage.

Conclusion

The interaction of this compound with biological macromolecules is a subtle but important area of study for understanding its complete biological profile. The prevailing evidence points towards weak, non-specific interactions dominated by effects on the solvation shells of proteins, rather than direct, high-affinity binding. This characteristic is desirable for a diagnostic agent that needs to be rapidly and completely eliminated from the body. However, the capacity of this compound to enhance radiation-induced DNA damage highlights a significant molecular interaction with profound biological consequences.

The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the tools to further investigate these nuanced interactions. A deeper understanding of how this compound and other contrast agents behave at the molecular level will be crucial for the development of even safer and more effective diagnostic imaging agents in the future.

References

Pharmacokinetics and Biodistribution of Iopamidol in Small Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures such as computed tomography (CT) and angiography. Its favorable safety profile and diagnostic efficacy are well-established. Understanding the pharmacokinetic (PK) and biodistribution profile of this compound in preclinical small animal models is crucial for the non-clinical safety assessment and for providing a basis for clinical study design. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and biodistribution of this compound in various small animal species, including detailed experimental protocols and analytical methodologies.

Pharmacokinetics of this compound

This compound is characterized by rapid distribution into the extracellular fluid and is primarily eliminated unchanged through renal excretion. It exhibits minimal plasma protein binding, contributing to its rapid clearance. The pharmacokinetic profile of this compound can be described by a two-compartment model, with a rapid distribution phase (alpha phase) followed by a slower elimination phase (beta phase).

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in different small animal species. It is important to note that there is a relative scarcity of comprehensive, directly comparable quantitative PK data for this compound across commonly used small animal models in the public domain. The data presented here is compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Common Carp (Cyprinus carpio) following a single intravenous injection of 480 mg Iodine/kg. [1]

| Parameter | Value | Unit |

| Total Clearance (CL) | 3.04 | ml/hr/kg |

| Volume of Distribution (Vd) | 79.92 | ml/kg |

| Elimination Half-life (t½) | 20.39 | hr |

This study in an aquatic species highlights significant differences in pharmacokinetics compared to mammals, with a notably slower clearance and prolonged half-life.[1]

Table 2: Pharmacokinetic Parameters of Intrathecal this compound in Dogs. [2]

| Parameter | Value | Unit |

| Elimination Half-life (t½) from Brain Parenchyma | ~22 | hr |

This parameter reflects the clearance from the central nervous system after direct intrathecal administration and not systemic pharmacokinetics following intravenous injection.[2]

Biodistribution of this compound

Following intravenous administration, this compound is rapidly distributed throughout the body via the systemic circulation, primarily within the extracellular fluid. It does not significantly accumulate in most tissues and is rapidly taken up and excreted by the kidneys.

Quantitative biodistribution data, typically presented as a percentage of the injected dose per gram of tissue (%ID/g), is not extensively available in a comparative format for this compound in common small animal models. Such studies often involve radiolabeling of the compound to facilitate sensitive and quantitative tissue analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and biodistribution data. The following sections outline typical methodologies employed in preclinical studies of this compound.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a general procedure for a pharmacokinetic study of this compound in rats.

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Male or Female

-

Weight: 200-250 g

-

Health Status: Healthy, free of disease

2. Dosing:

-

Test Article: this compound solution

-

Route of Administration: Intravenous (e.g., via tail vein or jugular vein catheter)

-

Dose: To be determined based on the study objective (e.g., a dose that provides adequate analytical sensitivity).

-

Vehicle: Sterile saline or water for injection.

-

Volume: Typically 1-2 mL/kg.

3. Blood Sample Collection:

-

Method: Serial blood sampling from a cannulated vessel (e.g., jugular vein or carotid artery) or via sparse sampling from the tail vein. The total blood volume collected should not exceed institutional guidelines (e.g., typically no more than 10-15% of the total circulating blood volume over the course of the study).

-

Time Points: Pre-dose (0), and at multiple time points post-dose to capture the distribution and elimination phases (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Data Analysis:

-

Plasma concentrations of this compound are determined using a validated analytical method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental or compartmental analysis with appropriate software.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of this compound in rats.

Biodistribution Study Protocol

This protocol outlines a general procedure for a biodistribution study of radiolabeled this compound in mice.

1. Animal Model:

-

Species: Mouse (e.g., BALB/c or C57BL/6)

-

Sex: Male or Female

-

Weight: 20-25 g

-

Health Status: Healthy, free of disease

2. Dosing:

-

Test Article: Radiolabeled this compound (e.g., with 125I or 131I).

-

Route of Administration: Intravenous (e.g., via tail vein).

-

Dose: A specific amount of radioactivity (e.g., in µCi or MBq) to allow for accurate detection in tissues.

-

Vehicle: Sterile saline or other suitable buffer.

-

Volume: Typically 100-200 µL.

3. Tissue Collection:

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 15 minutes, 1 hour, 4 hours, 24 hours).

-

Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, brain), and other tissues of interest are collected.

-

Sample Processing: Organs are weighed, and the radioactivity is measured using a gamma counter.

4. Data Analysis:

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.

-

Standards of the injected dose are also counted to allow for accurate calculation of the %ID/g.

Workflow for a Mouse Biodistribution Study

Caption: A general workflow for a biodistribution study of radiolabeled this compound in mice.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common and robust method for the quantification of this compound in biological matrices.

1. Sample Preparation (Plasma):

-

Protein Precipitation: A simple and effective method for removing proteins from plasma samples. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

2. Chromatographic Conditions (Typical):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).

-

Injection Volume: 10-50 µL.

3. Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as specificity, linearity, accuracy, precision, recovery, and stability.

Mechanism of Clearance

This compound is primarily cleared from the body by the kidneys through a combination of glomerular filtration and, at lower blood levels, tubular secretion.[3] As a relatively small, water-soluble molecule with low plasma protein binding, it is efficiently filtered by the glomerulus. Its non-ionic nature and hydrophilicity limit its reabsorption in the renal tubules, leading to its rapid and almost complete excretion in the urine as the parent compound.[4]

Logical Flow of this compound Clearance

Caption: The primary pathways of this compound clearance from the body via the kidneys.

Conclusion

This compound exhibits a favorable pharmacokinetic profile in small animals, characterized by rapid distribution and efficient renal clearance of the unchanged drug. While the available literature provides a good qualitative understanding of its disposition, there is a need for more comprehensive and standardized quantitative pharmacokinetic and biodistribution studies across different small animal models to allow for better inter-species comparisons and to further strengthen the preclinical data package for this widely used contrast agent. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies in a robust and reproducible manner.

References

- 1. INTRAVENOUS this compound PHARMACOKINETICS IN COMMON CARP (CYPRINUS CARPIO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rate of clearance of intrathecal this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: new preclinical and clinical data [pubmed.ncbi.nlm.nih.gov]

- 4. Radiopaque contrast media. XLVI - Preliminary studies of the metabolism of this compound in the dog, the rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Iopamidol: A Versatile Tool for Probing Physiological Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol (B1672082), a non-ionic, low-osmolar iodinated contrast agent, is a well-established tool in diagnostic imaging. Its primary function is to enhance the visibility of vascular structures and organs during X-ray-based procedures such as computed tomography (CT) and angiography.[1][2] Beyond its clinical imaging applications, this compound's unique physicochemical properties make it a valuable instrument for exploring a range of physiological and pathophysiological processes in a research setting. This technical guide provides an in-depth overview of the applications of this compound as a research tool, with a focus on quantitative data, detailed experimental protocols, and the underlying cellular and molecular mechanisms.

Core Applications and Physiological Insights

This compound's utility as a research tool stems from its well-characterized pharmacokinetic profile, its effects on cellular function, and its ability to act as a responsive agent in advanced imaging modalities. Key research applications include the assessment of renal function, investigation of blood-brain barrier integrity, and in vivo pH mapping.

Assessment of Renal Function: Glomerular Filtration Rate (GFR) Measurement

Accurate measurement of the Glomerular Filtration Rate (GFR) is crucial for assessing kidney function in both preclinical and clinical research. This compound, being freely filtered by the glomerulus with negligible tubular secretion or reabsorption, serves as an effective exogenous filtration marker.[3][4] Its clearance from the plasma provides a reliable measure of GFR.

Quantitative Data: Pharmacokinetics of this compound for GFR Measurement

A study comparing the pharmacokinetics of this compound and Iohexol for GFR assessment in 24 healthy adult volunteers with varying kidney function provided the following key data.[3][5][6]

| Parameter | This compound | Iohexol | Agreement (R²) | Bias (Mean Difference) |

| Population Clearance (CL_pop) | 61.73 mL/min | 69.69 mL/min | 0.82 | 15.69 mL/min |

| Central Volume of Distribution (V1_pop) | 16.9 L | 15.8 L | - | - |

| Peripheral Volume of Distribution (V2_pop) | 20.4 L | 20.2 L | - | - |

| Intercompartmental Clearance (Q_pop) | 25.1 L/h | 33.1 L/h | - | - |

Experimental Protocol: GFR Measurement using this compound Plasma Clearance (Limited Sampling Strategy)

This protocol is adapted from a study that demonstrated the interchangeability of this compound and Iohexol for GFR measurement and proposed a limited sampling strategy.[3][5]

Materials:

-

This compound injection (e.g., Isovue-300, 612 mg/mL)

-

Syringes and needles for intravenous administration and blood collection

-

Serum separator tubes

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system for this compound quantification

Procedure:

-

Subject Preparation: Participants should fast overnight for at least 10 hours prior to the study.

-

This compound Administration: Administer a single intravenous bolus injection of this compound (e.g., 2.5 mL of a 612 mg/mL solution). The precise dose may need to be adjusted based on the specific research question and subject characteristics.

-

Blood Sampling: Collect blood samples into serum separator tubes at pre-dose (0 minutes), and at 1 hour and 5 hours post-injection.

-

Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum samples at an appropriate temperature (-20°C or below) until analysis.

-

This compound Quantification: Measure this compound concentrations in the serum samples using a validated LC-MS method.

-

GFR Calculation: Estimate this compound clearance, and thus mGFR, using population pharmacokinetic modeling based on the concentrations at the 1-hour and 5-hour time points. This two-point strategy has been shown to yield accurate clearance estimates (R² = 0.92).[3]

Logical Relationship: GFR Measurement Workflow

Caption: Workflow for measuring Glomerular Filtration Rate (GFR) using this compound.

Investigating Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Investigating its integrity is crucial in neuroscience and drug development. This compound, due to its low lipophilicity, does not readily cross an intact BBB.[7] Therefore, its presence in the brain parenchyma can be used as an indicator of BBB disruption.

Quantitative Data: Effect of this compound on In Vitro BBB Model

An in vitro study using a monolayer of rat brain endothelial cells (RBECs) provided quantitative data on the effect of this compound on BBB integrity, as measured by transendothelial electrical resistance (TEER).[8]